molecular formula C11H13ClN2O2 B6238689 (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride CAS No. 332061-86-6

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride

Cat. No.: B6238689
CAS No.: 332061-86-6
M. Wt: 240.7
Attention: For research use only. Not for human or veterinary use.
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Description

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound features an amino group, a cyanophenyl group, and a butanoic acid moiety, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride typically involves multi-step organic reactions. One common method includes the use of ethyl chloroacetate and potassium carbonate in a water-ethanol mixture, followed by heating under reflux . This process ensures the formation of the desired compound with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and stringent quality control measures to ensure consistency and purity. The use of advanced catalysts and optimized reaction conditions can enhance yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can convert the nitrile group to an amine or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using halides or other reactive species.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Substituting agents: Such as halides or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. The amino and cyanophenyl groups can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3-amino-4-(3-cyanophenyl)butanoic acid: Lacks the hydrochloride component but shares similar structural features.

    3-amino-4-cyanophenyl derivatives: Compounds with variations in the amino or cyanophenyl groups.

Uniqueness

(3S)-3-amino-4-(3-cyanophenyl)butanoic acid hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and industrial applications.

Properties

CAS No.

332061-86-6

Molecular Formula

C11H13ClN2O2

Molecular Weight

240.7

Purity

95

Origin of Product

United States

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